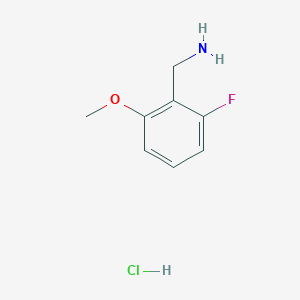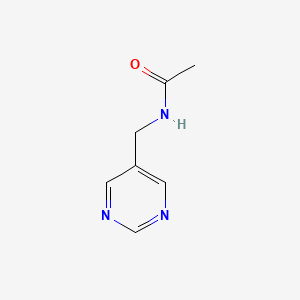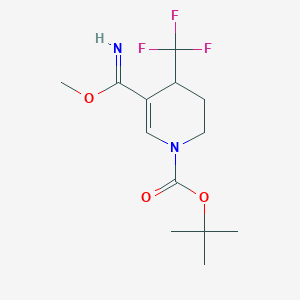
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Anticancer Drug Synthesis
Tert-butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, showing its significance in developing effective anticancer drugs that can overcome resistance problems in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).
2. Reaction with Singlet Oxygen
The compound undergoes reaction with singlet oxygen to form intermediate imino hydroperoxide, which may be trapped by various nucleophiles, yielding 5-substituted pyrroles. This process is significant in the synthesis of certain chemical compounds (Wasserman, Xia, Wang, Petersen, & Jorgensen, 1999).
3. Synthesis of Acid-Sensitive and Highly Hindered α-Amino-Acid Methyl Esters
It is used in the synthesis of chiral glycine derivatives, which are essential for producing acid-sensitive and highly hindered α-amino-acid methyl esters. This synthesis plays a crucial role in the development of new pharmaceutical compounds (Hoffmann & Seebach, 1997).
4. Development of Zinc Complexes
The compound is involved in the synthesis of Schiff and Mannich bases, which are then used to create zinc complexes. These complexes are studied for their electronic properties, such as spin interaction, and are relevant in the field of inorganic chemistry and material science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
5. Synthesis of Complex Organic Compounds
The compound serves as a key intermediate in the synthesis of various complex organic molecules, highlighting its versatility and importance in organic synthesis (Hao, Ohkura, Amii, & Uneyama, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 5-(C-methoxycarbonimidoyl)-4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(19)18-6-5-9(13(14,15)16)8(7-18)10(17)20-4/h7,9,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTMRVJPWNYAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=N)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
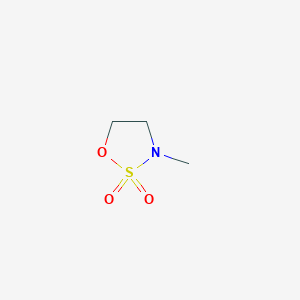
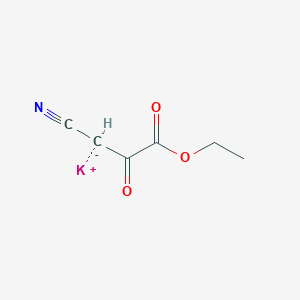
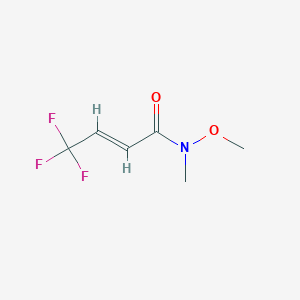
![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)
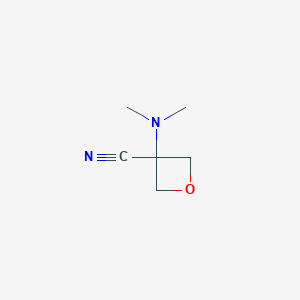
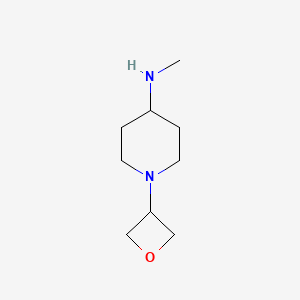
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
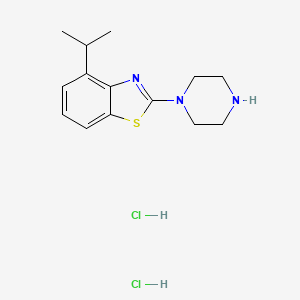
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
